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Compound of Interest

5-Bromo-1,3-dichloro-2-
Compound Name: )
iodobenzene

Cat. No.: B1365838

In the landscape of medicinal chemistry and materials science, polyhalogenated aromatic
compounds are indispensable building blocks. Their utility stems from the unique electronic and
steric properties imparted by halogen substituents, which can modulate a molecule's reactivity,
lipophilicity, and binding interactions. 5-Bromo-1,3-dichloro-2-iodobenzene (CAS No. 62720-
30-3) is a prime example of such a compound, featuring four distinct halogen substituents on a
benzene ring. This dense functionalization offers a platform for highly selective, sequential
cross-coupling reactions, making it a potentially valuable intermediate in the synthesis of
complex organic molecules.[1]

This guide provides a comprehensive analysis of the known and predicted physical properties
of 5-Bromo-1,3-dichloro-2-iodobenzene. As specific experimental data for this compound is
not widely published, this document synthesizes information from calculated values, data from
structurally analogous compounds, and fundamental principles of physical organic chemistry.
The methodologies for experimentally determining these properties are also detailed, providing
a framework for researchers engaged in the characterization of this and similar novel
compounds.

Molecular Structure and Core Identifiers

The arrangement of four halogen atoms on the benzene core dictates the compound's physical
and chemical identity. The structure is defined by the IUPAC name 5-Bromo-1,3-dichloro-2-
iodobenzene.
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Caption: Molecular Structure of 5-Bromo-1,3-dichloro-2-iodobenzene.

Identifier Value Source

CAS Number 62720-30-3 [2]

Molecular Formula CeH2BrClzl

Molecular Weight 351.24 g/mol Calculated
5-Bromo-1,3-dichloro-2-

IUPAC Name ) N/A
iodobenzene

Canonical SMILES Cl=C(C(=C(C=C1CchBnnclI N/A

Predicted and Comparative Physical Properties

Direct experimental data for the physical properties of 5-Bromo-1,3-dichloro-2-iodobenzene
is scarce. However, we can infer its likely characteristics by examining fundamental principles
and comparing it to structurally related haloarenes.

State and Appearance

Haloarenes are typically colorless crystalline solids or liquids.[3] Given the high molecular
weight (351.24 g/mol ) and the presence of multiple heavy halogen atoms, which increase
intermolecular van der Waals forces, 5-Bromo-1,3-dichloro-2-iodobenzene is predicted to be
a solid at room temperature. Its color is likely to be off-white to light yellow, as is common for
many iodinated aromatic compounds which can slowly decompose to release iodine, especially
upon exposure to light.

Melting and Boiling Points

The melting and boiling points of haloarenes are significantly higher than those of parent
hydrocarbons with comparable molecular masses due to stronger intermolecular forces.[4] The
boiling point generally increases with the mass of the halogen (I > Br > Cl > F). The melting
point, however, is also heavily influenced by the symmetry of the molecule; more symmetrical
iIsomers tend to pack more efficiently into a crystal lattice, resulting in higher melting points.
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The table below compares the known properties of similar polyhalogenated benzenes to
provide a reasonable estimation range for the target compound.

Molecular Weight (

Compound Melting Point (°C) Boiling Point (°C)
g/mol )
1,3-Dichloro-2-
272.89 N/A N/A
iodobenzene[5]

5-Bromo-1,3-dichloro-

243.89 N/A 234

2-fluorobenzene[6]
1-Bromo-3-chloro-5-
) 317.35 N/A N/A
iodobenzene
2-Bromo-1,3-difluoro-

. 318.89 64 - 68 N/A
5-iodobenzene[7]
1,3-Dibromo-5- .
) 361.80 124.4 - 124.7 302.7 (Predicted)
iodobenzene[8]

Based on these analogs, particularly the solid nature and melting point of other bromo-iodo-
dihalogenated benzenes, a melting point in the range of 70-130 °C is a reasonable prediction
for 5-Bromo-1,3-dichloro-2-iodobenzene. Its boiling point is expected to be high, likely
exceeding 300 °C.

Solubility

Despite the presence of polar C-X bonds, haloarenes are generally insoluble in water.[3] This is
because they cannot form hydrogen bonds with water molecules, and the energy required to
break the existing hydrogen bonds between water molecules is not compensated by the
formation of new haloarene-water interactions. However, they are typically soluble in common
non-polar organic solvents like benzene, ether, and chloroform, following the "like dissolves
like" principle. Therefore, 5-Bromo-1,3-dichloro-2-iodobenzene is expected to be insoluble in
water but soluble in organic solvents.

Anticipated Spectroscopic Signatures

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://cymitquimica.com/cas/19230-28-5/
https://www.nbinno.com/?news/gp-5-bromo-13-dichloro-2-fluorobenzene-comprehensive-overview-and-applications
https://www.chemimpex.com/products/45771
https://www.chemicalbook.com/price-india/1-3-dibromo-5-iodobenzene.htm
https://www.benchchem.com/product/b1365838?utm_src=pdf-body
https://kmchemistry.com/haloarenes-i-e-aromatic-halogen-compound/
https://www.benchchem.com/product/b1365838?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1365838?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Spectroscopic analysis is essential for the structural confirmation of organic compounds. While
specific spectra for 5-Bromo-1,3-dichloro-2-iodobenzene are not publicly available, its
expected spectroscopic data can be predicted based on its structure.

Technique Expected Signature Rationale

The two non-equivalent

] ] ) aromatic protons will appear as
Two signals in the aromatic o ) ] ]
1H NMR on (5.7.08.0 ) distinct signals, likely with
region .0-8. m).
g PP small coupling constants

(meta-coupling).

Due to the lack of symmetry,
all six carbon atoms in the
benzene ring are chemically
13C NMR Six distinct signals. non-equivalent and should
produce separate resonances.
Carbons bonded to halogens

will show characteristic shifts.

The presence of bromine
(isotopes 7°Br and 8Br in ~1:1
ratio) and chlorine (isotopes
35Cl and 37Cl in ~3:1 ratio) will

result in a highly characteristic

A complex molecular ion (M+)
Mass Spec. (El) peak cluster around m/z 350-

356. R
isotopic pattern for the

molecular ion and fragment

ions.

. ) These are characteristic
Aromatic C-H stretching

(~3100-3000 cm~?), C=C in-
ring stretching (~1600-1450 o

IR Spectroscopy derivatives.[9][10] The C-X
cm~1), and C-X (Cl, Br, 1)

stretching in the fingerprint

absorption bands for

substituted benzene

stretches are often complex

) and found at lower
region (<1100 cm™1).
wavenumbers.
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Experimental Protocols for Physical
Characterization

The following section details the standard operating procedures for determining the key
physical properties of a novel or uncharacterized solid compound like 5-Bromo-1,3-dichloro-2-

iodobenzene.

Workflow for Physicochemical and Spectroscopic
Analysis

Physicochemical Analysis
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Caption: General workflow for the characterization of an organic compound.

Protocol 1: Melting Point Determination
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Causality: The melting point is a sensitive indicator of purity. A sharp melting range (typically <1

°C) suggests a pure compound, while a broad range indicates the presence of impurities.

Methodology:

Calibration: Ensure the digital melting point apparatus is calibrated using certified standards
(e.g., benzophenone, caffeine).

Sample Preparation: Finely powder a small amount (2-3 mg) of the dry crystalline sample.

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3
mm by tapping the sealed end on a hard surface.

Measurement (Rapid Scan): Place the capillary in the apparatus. Heat rapidly to obtain a
coarse, approximate melting point.

Measurement (Accurate Scan): Allow the apparatus to cool. Using a fresh capillary, heat
rapidly to within 15-20 °C of the approximate melting point. Then, reduce the heating rate to
1-2 °C per minute.

Recording: Record the temperature at which the first drop of liquid appears (onset) and the
temperature at which the entire sample becomes a clear liquid (completion). The melting
range is the difference between these two values.

Protocol 2: Qualitative Solubility Assessment

Causality: This protocol establishes the compound's polarity and identifies suitable solvents for

reactions, purification (recrystallization), and analytical techniques (e.g., NMR).

Methodology:

Solvent Selection: Prepare test tubes containing 1 mL of various solvents: water (polar,
protic), ethanol (polar, protic), dichloromethane (polar, aprotic), and hexane (non-polar).

Sample Addition: Add approximately 10 mg of the compound to each test tube.

Observation (Room Temp): Vigorously agitate each mixture for 30 seconds. Observe and
record whether the solid dissolves completely, partially, or not at all.
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o Observation (Heating): Gently heat the test tubes that showed partial or no solubility. Record
any changes. Note if the compound crystallizes out upon cooling, which is a key indicator for
a good recrystallization solvent.

» Classification: Classify the compound as "soluble,” "sparingly soluble,” or "insoluble" in each

solvent.

Conclusion

5-Bromo-1,3-dichloro-2-iodobenzene is a heavily substituted haloarene with significant
potential as a versatile intermediate in organic synthesis. While specific, experimentally verified
physical data remains limited in public literature, a robust profile can be constructed through
theoretical calculations, comparison with analogous structures, and an understanding of the
fundamental principles governing haloarenes. It is predicted to be a crystalline solid with a
melting point between 70-130 °C, insoluble in water but soluble in common organic solvents.
Its spectroscopic signatures, particularly its mass spectrum, are expected to be highly
characteristic due to its unique combination of halogen isotopes. The experimental protocols
outlined in this guide provide a clear pathway for researchers to verify these predicted
properties and fully characterize this valuable chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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